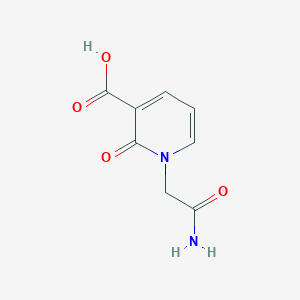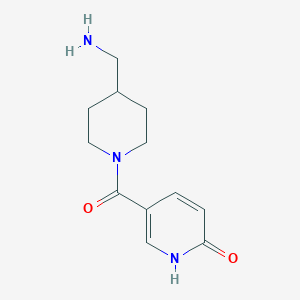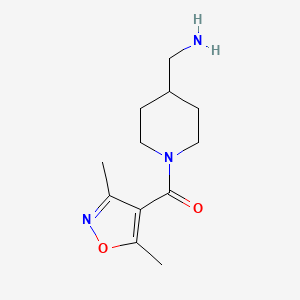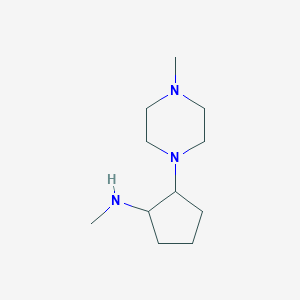![molecular formula C14H19N3 B1464673 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile CAS No. 1281409-66-2](/img/structure/B1464673.png)
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile
Descripción general
Descripción
“3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile” is an organic compound that belongs to the class of compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . It is a small molecule and is considered experimental .
Molecular Structure Analysis
The molecular structure of “3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile” involves hydrogen bonding with residues GLY 210, GLU 208, ASP 270, and GLU 220, Pi-Pi stacking with TRP 132, ARG 146 and hydrophobic interaction with LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 with a docking score of -14.860 .
Chemical Reactions Analysis
The compound “3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile” has been identified as a potential inhibitor of cancer Osaka thyroid kinase . It plays a major role in the TNF-alpha production through the MEK, ERK pathway and the production of other pro-inflammatory cytokines such as IL-1 beta .
Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
Studies on nucleophilic aromatic substitution reactions offer insights into the synthesis and reactivity of piperidine derivatives, which are crucial for developing pharmaceuticals and organic compounds. One study discussed the quantitative yields of reactions involving piperidine, emphasizing the importance of these reactions in organic synthesis without the need for base or acid catalysis, thus highlighting a pathway for synthesizing piperidine-linked compounds (Pietra & Vitali, 1972).
DNA Minor Groove Binders
Research on Hoechst 33258 and its analogues, which are known to bind to the minor groove of DNA, underscores the relevance of piperidine derivatives in drug design, particularly for targeting DNA sequences. This highlights the potential for developing novel therapeutic agents based on the structural motifs similar to those in piperidine derivatives (Issar & Kakkar, 2013).
Antineoplastic Agents
A review on the development of piperidone derivatives over the last 15 years emphasizes their significant antineoplastic (anti-cancer) potential, pointing out their greater tumor-selective toxicity and ability to modulate multi-drug resistance. This underscores the role of piperidine derivatives in developing future cancer therapies (Hossain et al., 2020).
Cytochrome P450 Enzyme Inhibition
The review on chemical inhibitors of Cytochrome P450 enzymes in human liver microsomes highlights the significance of piperidine derivatives in understanding drug-drug interactions and metabolism. This research provides a foundation for the development of safer and more effective medications by elucidating the selective inhibition of specific CYP isoforms (Khojasteh et al., 2011).
Environmental Bioremediation
The potential for microorganisms to degrade nitrile compounds, highlighting a bacterium capable of hydrolyzing nitrile, underscores the environmental applications of related research. This could lead to biotechnological applications for detoxifying industrial waste, given the toxic nature of many nitrile compounds, thereby contributing to environmental sustainability (Sulistinah & Riffiani, 2018).
Propiedades
IUPAC Name |
3-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-9-12-4-6-17(7-5-12)11-14-3-1-2-13(8-14)10-16/h1-3,8,12H,4-7,9,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJGPABVBNEXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)
![[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464591.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)

![N-[(2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1464599.png)


![[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464604.png)
![[1-(4-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464605.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)


![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464609.png)
